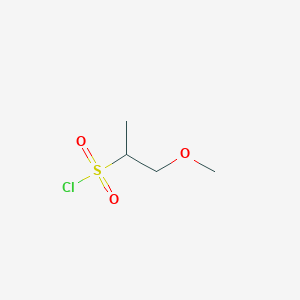
2-Chloro-4-(4-formylphenoxy)benzonitrile
Vue d'ensemble
Description
“2-Chloro-4-(4-formylphenoxy)benzonitrile” is a chemical compound with the CAS No. 1162684-07-2 . It is used in laboratory chemicals and synthesis of substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(4-formylphenoxy)benzonitrile” include aspects such as its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Photocatalysis and Water Purification
Research on photocatalysis has shown the utility of related compounds in the purification of water. Matthews (1990) studied the oxidation of various organic compounds, including chlorophenols, in water suspensions of TiO2 under near-UV light, highlighting the potential of similar compounds in environmental remediation and water treatment (Matthews, 1990).
Synthesis and Characterization of Novel Derivatives
Ağırtaş et al. (2013) synthesized new phthalocyanine complexes with substituted phthalonitrile derivatives. These derivatives, including compounds similar to 2-Chloro-4-(4-formylphenoxy)benzonitrile, were characterized for their solubility, aggregation behavior, and electronic properties, indicating their potential in various chemical applications (Ağırtaş et al., 2013).
Photodynamic Therapy for Cancer
Hu et al. (1998) explored benzyl-substituted phthalonitriles, similar in structure to 2-Chloro-4-(4-formylphenoxy)benzonitrile, for their efficacy as sensitizers in photodynamic therapy (PDT) for cancer. These studies contribute to understanding the medical applications of phthalonitrile derivatives in oncology (Hu et al., 1998).
Reactions with Environmental Implications
Chen et al. (2019) investigated the reactivity of phenolic compounds, including chlorophenols, with Ferrate(VI) in water. The study provided insights into reaction mechanisms that are potentially relevant for environmental processes involving compounds like 2-Chloro-4-(4-formylphenoxy)benzonitrile (Chen et al., 2019).
Assay Development for Poisoning Diagnosis
Flanagan and Ruprah (1989) developed a high-performance liquid chromatographic assay for chlorophenoxy and benzonitrile herbicides to aid in the diagnosis of acute poisoning. This research is indicative of the relevance of 2-Chloro-4-(4-formylphenoxy)benzonitrile in toxicology and medical diagnostics (Flanagan & Ruprah, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-14-7-13(6-3-11(14)8-16)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKVJGPCNWWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-formylphenoxy)benzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)



![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)

